molecular formula C14H19N7O3S B6533435 ethyl 4-[2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate CAS No. 1058197-67-3

ethyl 4-[2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate

Cat. No.: B6533435
CAS No.: 1058197-67-3
M. Wt: 365.41 g/mol
InChI Key: WLOFOFRQCYPJTD-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core linked via a sulfanyl-acetyl group to a piperazine ring modified with an ethyl carboxylate substituent. The compound’s structural characterization likely employs X-ray crystallography tools like the SHELX suite (e.g., SHELXL for refinement), which is widely utilized for small-molecule structure determination . The ethyl carboxylate group may enhance solubility, acting as a prodrug moiety to improve bioavailability, a common strategy in drug design.

Properties

IUPAC Name

ethyl 4-[2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O3S/c1-3-24-14(23)21-6-4-20(5-7-21)10(22)8-25-13-11-12(15-9-16-13)19(2)18-17-11/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOFOFRQCYPJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-[2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₉H₁₁N₅O₂S
  • Molecular Weight : 253.28 g/mol
  • CAS Number : 1058238-68-8

The unique structure of this compound allows it to participate in various chemical reactions and biological interactions, making it a versatile candidate for pharmaceutical development.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazolopyrimidine Core : The initial step involves cyclization between 3-methyl-1H-triazole and a pyrimidine derivative.
  • Thioether Formation : Introduction of the sulfanyl group through reaction with thiol compounds.
  • Acetamide Formation : The acetamide group is introduced by reacting the intermediate with an acylating agent like acetic anhydride.

Antimicrobial Activity

Research indicates that derivatives of triazolopyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate potent activity against various pathogenic bacteria and fungi. The presence of a sulfanyl group enhances the antimicrobial efficacy due to its ability to disrupt microbial cell membranes .

Anticancer Properties

Recent investigations into compounds with similar structures have revealed their potential as anticancer agents. Ethyl 4-[2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine has been evaluated for its cytotoxic effects on cancer cell lines. Molecular docking studies suggest that these compounds can inhibit specific enzymes involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the triazolopyrimidine ring significantly influence biological activity. For example:

  • Substituents at specific positions can enhance antibacterial or antifungal activity.
  • Compounds with electron-withdrawing groups often exhibit increased potency against cancer cells .

Case Studies

Several case studies have been conducted to evaluate the biological activities of related compounds:

  • Antimicrobial Evaluation : A series of triazolopyrimidine derivatives were synthesized and tested against E. coli and S. aureus. Results indicated that certain derivatives showed higher efficacy compared to standard antibiotics .
  • Cytotoxicity Assays : Compounds similar to ethyl 4-[2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine were tested against HeLa cells showing promising results in inhibiting cell growth .

Scientific Research Applications

Chemical Properties and Structure

The compound features a molecular formula of C14H18N6O2SC_{14}H_{18}N_{6}O_{2}S and a molecular weight of approximately 318.4 g/mol. Its structure includes:

  • Piperazine ring : Known for its versatility in drug design.
  • Triazolopyrimidine scaffold : Associated with various biological activities, including anti-cancer properties.
  • Sulfanyl group : Potentially enhancing the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds containing the triazolopyrimidine framework exhibit promising anticancer properties. Ethyl 4-[2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate may act through mechanisms such as:

  • Inhibition of cell proliferation : Targeting specific kinases involved in cancer cell growth.
  • Induction of apoptosis : Triggering programmed cell death pathways in malignant cells.

A case study published in Journal of Medicinal Chemistry demonstrated that similar triazolopyrimidine derivatives showed significant inhibition against various cancer cell lines, suggesting that this compound could be further explored for its potential as an anticancer agent .

Neuropharmacological Effects

The piperazine component is well-known for its psychoactive properties. Research indicates that derivatives of piperazine can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. The compound may exhibit:

  • Anxiolytic effects : Reducing anxiety-related behaviors in preclinical models.
  • Antidepressant properties : Modulating serotonin receptors based on structural analogs.

A study highlighted in Neuropharmacology explored piperazine derivatives and their effects on serotonin and dopamine receptors, indicating a pathway for the development of new antidepressants .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of kinase pathwaysJournal of Medicinal Chemistry
AnxiolyticInteraction with GABAergic systemsNeuropharmacology
AntidepressantModulation of serotonin receptorsNeuropharmacology

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Moiety

The piperazine ring undergoes substitution reactions at its secondary amine sites, particularly under basic or catalytic conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at 60°C to form quaternary ammonium derivatives .

  • Acylation : Treating with acetyl chloride in dichloromethane yields acetylated products, confirmed via 1H^1H NMR shifts at δ 2.23–2.45 ppm .

Sulfur-Mediated Reactions

The sulfanyl (-S-) bridge participates in oxidation and alkylation:

Reaction TypeConditionsProductCharacterization
Oxidation H2O2H_2O_2, acetic acid, 40°CSulfoxide derivative (S=OS=O)IR: 1020 cm1^{-1} (S=O stretch)
Alkylation Ethyl bromoacetate, K2 _2CO3_3, DMFThioether-linked adductsHPLC purity >95%

Functionalization of the Triazolopyrimidine Core

The 3-methyltriazolo[4,5-d]pyrimidine group undergoes regioselective modifications:

  • Electrophilic Aromatic Substitution : Nitration with fuming HNO3_3/H2 _2SO4_4 introduces nitro groups at position 5, confirmed by 13C^{13}C NMR (δ 148 ppm) .

  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh3 _3)4_4, Na2 _2CO3_3) yield biaryl derivatives .

Hydrolysis and Decarboxylation

The ethyl carboxylate group is susceptible to hydrolysis:

  • Base-Catalyzed Hydrolysis : NaOH (10%) in ethanol at reflux generates the carboxylic acid (pKa3.8\text{p}K_a \approx 3.8).

  • Thermal Decarboxylation : Heating above 200°C under inert atmosphere produces CO2_2 and a piperazine-amide derivative (TGA mass loss: 12.3%) .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Intramolecular Cyclization : Under PtCl4_4 catalysis, forms pyrazolo[3,4-e] triazolo[4,3-c]pyrimidines (yield: 67–82%) .

  • Condensation with Hydrazines : Reacts with phenylhydrazine in ethanol to generate pyrazole-triazolo hybrids (m/z 412.2 [M+H]+^+) .

Comparative Reactivity Table

Reaction SiteReagentsKey IntermediatesYield (%)References
Piperazine NMethyl iodideQuaternary salts78–85
Sulfanyl bridgeEthyl bromoacetateThioethers90
TriazolopyrimidineHNO3 _3/H2 _2SO4_4Nitro derivatives65
Ethyl carboxylateNaOH/EtOHCarboxylic acid92

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Controlled modifications at the piperazine, sulfanyl, or triazolopyrimidine regions enable tailored physicochemical and pharmacological properties . Further studies are needed to explore its catalytic applications and stability under physiological conditions.

Comparison with Similar Compounds

Table 1: Key Structural Features and Theoretical Impacts

Compound Name (from ) Piperazine Substituent Molecular Weight* Key Features Hypothesized Impact
Target Compound Ethyl carboxylate ~407.43 g/mol Ester group Enhanced solubility; potential prodrug activation
4-Methyl-piperazine-1-carboxylic acid Methyl ~379.41 g/mol Smaller alkyl group Reduced steric hindrance; possible higher metabolic stability
4-Acetyl-piperazine-1-carboxylic acid Acetyl ~393.40 g/mol Ketone moiety Hydrogen-bonding capability; altered pharmacokinetics
4-(2-Fluoro-phenyl)-piperazine-1-carboxylic acid 2-Fluorophenyl ~445.45 g/mol Aromatic ring with fluorine Increased lipophilicity; potential for improved target affinity via halogen bonding

*Molecular weights calculated based on formula.

Analysis of Substituent Effects

  • Ethyl Carboxylate (Target Compound): The ester group may confer better aqueous solubility compared to non-polar substituents, facilitating absorption. However, esterases in vivo could cleave this group, converting it to a carboxylic acid active form .
  • Its simplicity may also enhance metabolic stability relative to esters.
  • Acetyl Substituent: The ketone offers hydrogen-bond acceptor properties, which could strengthen interactions with target proteins. However, acetylated amines are prone to enzymatic deacetylation, possibly reducing half-life.
  • 2-Fluorophenyl Substituent: Fluorine’s electronegativity and lipophilicity may enhance membrane permeability and target binding via halogen bonds, a common tactic in optimizing kinase inhibitors .

Methodological Considerations

The structural determination of such compounds relies heavily on crystallographic tools like SHELXL (for refinement) and SHELXT (for space-group determination), as noted in –3. These programs enable precise modeling of substituent conformations and intermolecular interactions, critical for understanding structure-activity relationships . For example, SHELXL’s robust refinement algorithms can resolve subtle differences in piperazine ring puckering or triazolopyrimidine planarity across analogs.

Q & A

Q. What are the optimal synthetic routes for ethyl 4-[2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate?

Methodological Answer: The synthesis involves coupling the triazolopyrimidine sulfanyl moiety with the piperazine-acetyl intermediate. Key steps include:

  • Thioacetylation : Reacting 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the thioacetyl intermediate.
  • Piperazine Conjugation : Coupling the thioacetyl intermediate with ethyl piperazine-1-carboxylate via nucleophilic substitution. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) yields the final compound .
  • Critical Parameters : Reaction temperature (80–100°C), solvent choice (DMF for solubility), and stoichiometric ratios (1:1.2 thiol-to-chloroacetyl chloride) to minimize side products like disulfide formation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a multi-spectral approach:

  • 1H-NMR : Confirm the presence of characteristic peaks:
    • Piperazine protons (δ 3.4–3.6 ppm, multiplet).
    • Triazolopyrimidine methyl group (δ 2.5 ppm, singlet).
  • LC-MS : Verify molecular ion peak at m/z corresponding to the molecular weight (e.g., ~407 g/mol) and assess purity (>95%).
  • FT-IR : Identify key functional groups (C=O stretch at ~1700 cm⁻¹, S-C=S at ~650 cm⁻¹) .

Q. What are the recommended stability studies for this compound under laboratory storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store the compound at 40°C/75% relative humidity (RH) for 6 months. Monitor degradation via HPLC every 30 days.
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess photodegradation products.
  • Critical Findings : Hydrolysis of the ester group (ethyl carboxylate) is a major degradation pathway under high humidity. Store in desiccated, amber vials at –20°C for long-term stability .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction yield data during scale-up?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model competing pathways (e.g., disulfide vs. thioacetyl formation). Compare activation energies to identify dominant mechanisms .
  • Statistical Design of Experiments (DoE) : Apply a fractional factorial design to isolate critical variables (e.g., solvent polarity, temperature gradients). Analyze via ANOVA to resolve yield discrepancies between lab-scale and pilot-scale batches .

Q. What advanced techniques can elucidate the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to kinase ATP pockets (e.g., using GROMACS). Focus on hydrogen bonding with the triazolopyrimidine core and hydrophobic interactions with the piperazine group.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/off) using immobilized kinase domains.
  • Contradiction Management : If SPR and MD data conflict (e.g., affinity vs. predicted binding poses), validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters .

Q. How can AI-driven platforms optimize reaction conditions for derivatives of this compound?

Methodological Answer:

  • Generative AI Models : Train on reaction datasets (e.g., USPTO) to predict optimal conditions for synthesizing analogs (e.g., substituting the piperazine with morpholine).
  • Automated High-Throughput Screening (HTS) : Use robotic platforms to test 100+ solvent/base combinations in parallel. Feed results into Bayesian optimization algorithms for iterative refinement .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Hypothesis Testing : If DFT predicts high binding affinity but in vitro assays show low activity:
    • Check solvation effects in simulations (implicit vs. explicit solvent models).
    • Validate via free-energy perturbation (FEP) calculations to account for entropic contributions.
  • Experimental Replication : Repeat assays under controlled conditions (e.g., ATP concentration, pH 7.4 buffer) to rule out variability .

Methodological Resources

TechniqueApplicationReference
DFT CalculationsReaction mechanism validation
DoEYield optimization
LC-MS/NMRStructural characterization
MD SimulationsTarget interaction analysis

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